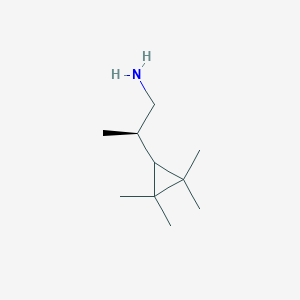
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This chemical compound is also known as TMC or TMC-1 and is widely used in biochemical and physiological research.
Mecanismo De Acción
The mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It is also believed to have an effect on the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to have anticonvulsant properties and to be effective in the treatment of epilepsy. In addition, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is its high cost, which may limit its use in some research applications.
Direcciones Futuras
There are several future directions for the research on (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine. One area of research is the development of new chiral catalysts using (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine as a ligand. Another area of research is the study of the effects of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine on the central nervous system, particularly its potential use in the treatment of neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is a complex process that involves several steps. The most common method of synthesis is via the reaction of 2,2,3,3-tetramethylcyclopropylamine with (R)-1-chloro-2-propanol in the presence of a base catalyst. The reaction results in the formation of (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine has a wide range of scientific research applications. It is commonly used as a ligand in the synthesis of chiral catalysts. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, (2R)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-amine is used in biochemical and physiological research as a tool to study the effects of drugs on the central nervous system.
Propiedades
IUPAC Name |
(2R)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8H,6,11H2,1-5H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIPCMJMBGNPKK-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1C(C1(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2548069.png)
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2548071.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2548073.png)
![N-[4-(acetylamino)phenyl]-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2548074.png)

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)
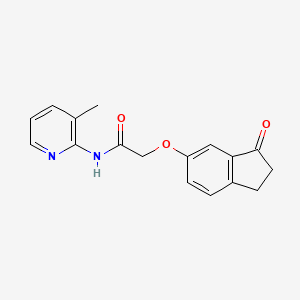
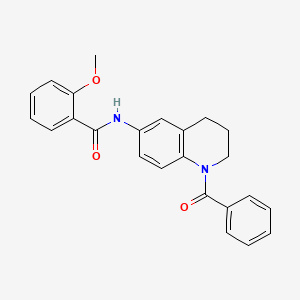
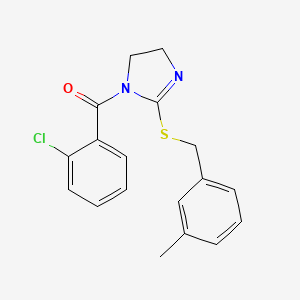
![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
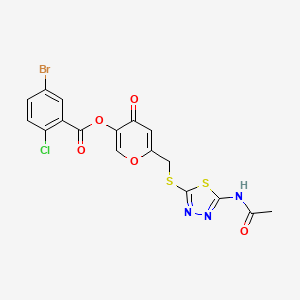
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)